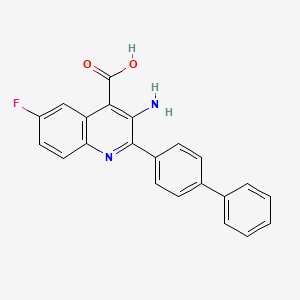

3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid

CAS No.: 131745-25-0

Cat. No.: VC1624243

Molecular Formula: C22H15FN2O2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131745-25-0 |

|---|---|

| Molecular Formula | C22H15FN2O2 |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 3-amino-6-fluoro-2-(4-phenylphenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C22H15FN2O2/c23-16-10-11-18-17(12-16)19(22(26)27)20(24)21(25-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,24H2,(H,26,27) |

| Standard InChI Key | CVBNOCSXPYEOFM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3N)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3N)C(=O)O |

Introduction

Chemical Identity and Structural Properties

3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid belongs to the class of quinoline derivatives, characterized by a quinoline ring system with specific functional group substitutions. The compound features a quinoline backbone with an amino group, a biphenyl moiety, a fluorine atom, and a carboxylic acid group strategically positioned to confer its unique biological properties.

Chemical Identification Data

The following table summarizes the key chemical identification parameters of the compound:

| Parameter | Value |

|---|---|

| CAS Number | 131745-25-0 |

| Molecular Formula | C₂₂H₁₅FN₂O₂ |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 3-amino-6-fluoro-2-(4-phenylphenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C22H15FN2O2/c23-16-10-11-18-17(12-16)19(22(26)27)20(24)21(25-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,24H2,(H,26,27) |

| Standard InChIKey | CVBNOCSXPYEOFM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3N)C(=O)O |

Structural Features

The structural features of 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid include:

-

A quinoline core (bicyclic aromatic structure consisting of a benzene ring fused to a pyridine ring)

-

A 6-fluoro substitution on the quinoline ring

-

A 3-amino group on the quinoline ring

-

A 4-carboxylic acid group on the quinoline ring

-

A 1,1'-biphenyl (4-phenylphenyl) group at position 2

These structural elements contribute to the compound's biochemical properties and its ability to interact with specific enzymes and cellular targets.

Physical and Chemical Properties

The physical and chemical properties of 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid are essential for understanding its behavior in biological systems and its potential pharmaceutical applications.

Chemical Reactivity

The compound contains several functional groups that contribute to its chemical reactivity:

Biological Activities and Pharmacological Properties

3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid, also known as CL 306293, demonstrates significant biological activities that have been the subject of research investigations.

Enzyme Inhibition

One of the most notable properties of this compound is its ability to inhibit specific enzymes:

-

It is a potent inhibitor of dihydroorotic acid dehydrogenase, an enzyme essential for pyrimidine biosynthesis

-

This enzyme inhibition leads to disruption of nucleic acid synthesis in rapidly dividing cells

Antiproliferative Activity

The compound exhibits significant antiproliferative properties:

-

In mammalian cell culture, it inhibits cell proliferation

-

This antiproliferative effect can be reversed by the addition of uridine, confirming its mechanism of action through pyrimidine biosynthesis inhibition

Immunomodulatory Effects

Research has demonstrated important immunomodulatory effects in animal models:

-

The compound inhibits the development of immunodeficiency in murine models infected with LP-BM5 retroviruses

-

It prevents the development of hypergammaglobulinemia, lymphadenopathy, and splenomegaly

-

It prevents the induction of an IL-2 deficiency in infected animals

-

The CD4/CD8 ratio and the number of B cells in the lymph nodes are decreased in treated infected animals

Comparative Efficacy

Notably, CL 306293 demonstrated superior efficacy compared to other compounds:

-

It was found to be more efficacious and potent than 3'-azido-3'-deoxythymidine (AZT) in murine models

-

The beneficial effects observed are likely related to its antiproliferative properties

Structure-Activity Relationships

Understanding the relationship between the structure of 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid and its biological activity provides insights into its mechanism of action and potential for optimization.

Key Structural Elements

Several structural features contribute to the biological activity of this compound:

-

The quinoline ring system provides a rigid, planar structure that can interact with biological targets

-

The 6-fluoro substitution enhances lipophilicity and membrane permeability

-

The 3-amino group may be involved in hydrogen bonding interactions with target proteins

-

The 4-carboxylic acid group likely contributes to water solubility and may participate in ionic interactions

-

The biphenyl group at position 2 provides additional hydrophobic interactions and may influence binding specificity

Related Quinoline Derivatives

Research on related quinoline derivatives provides context for understanding the activity of 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid:

-

A novel 4-quinolinecarboxylic acid (NSC 339768) demonstrated antitumor activity against L1210 leukemia and B16 melanoma

-

An extensive analogue synthesis program produced over 200 derivatives that were tested for anticancer activity

-

Another related compound, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390), showed efficacy against human solid tumors

Comparative Analysis with Related Compounds

A comparative analysis of 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid with structurally related compounds provides insights into the significance of specific structural features.

Comparison with Other Quinoline Derivatives

The following table compares key features of 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid with related quinoline compounds:

| Compound | Position 2 Substituent | Position 3 Substituent | Position 4 Substituent | Position 6 Substituent | Key Biological Activity |

|---|---|---|---|---|---|

| 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid | 1,1'-Biphenyl-4-yl | Amino | Carboxylic acid | Fluoro | Dihydroorotic acid dehydrogenase inhibition |

| 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid | 2'-Fluoro-1,1'-biphenyl-4-yl | Methyl | Carboxylic acid | Fluoro | Antitumor activity |

| 2-([1,1'-Biphenyl]-4-yl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid | [1,1'-Biphenyl]-4-yl | Hydroxy | Carboxylic acid | Fluoro | Not specifically reported |

This comparison highlights the importance of the substituent at position 3, where variations between amino, methyl, and hydroxy groups appear to influence biological activity profiles .

Activity Comparison with AZT

In studies of murine models of immunodeficiency:

-

3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid (CL 306293) demonstrated greater efficacy and potency than 3'-azido-3'-deoxythymidine (AZT)

-

This superior activity suggests potential advantages for specific therapeutic applications

-

The mechanism of action differs, with CL 306293 targeting pyrimidine biosynthesis while AZT targets reverse transcriptase

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume